Butyl 5-oxo-L-prolinate
Description
Contextualization within Pyrrolidine (B122466) Chemistry and L-Proline Derivatives Research
The scientific focus on tert-Butyl 5-oxo-L-prolinate is best understood within the broader context of pyrrolidine chemistry and the study of L-proline derivatives. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in modern medicinal chemistry. tandfonline.comfrontiersin.org This scaffold is highly valued for several reasons:
Structural Complexity: As a saturated heterocyclic system, it allows for greater three-dimensional diversity compared to flat, aromatic rings, which is a desirable trait for achieving clinical success with new bioactive molecules. nih.gov
Stereochemistry: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. This is crucial as the spatial orientation of substituents can dramatically alter the biological profile of a drug candidate. nih.govnih.gov
Versatility: The pyrrolidine nucleus is a key feature in numerous natural alkaloids and is one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs. frontiersin.orgnih.gov
L-proline, a proteinogenic amino acid containing a pyrrolidine ring, and its derivatives are of paramount importance in this field. nih.gov They are not only crucial for protein structure and synthesis but are also used extensively as building blocks for creating chiral compounds and as catalysts in stereoselective synthesis. nih.govnih.gov Modified prolines are used to introduce specific functionalities into peptides, thereby altering their therapeutic properties. ontosight.aisigmaaldrich.com The conformationally restricted nature of the proline ring makes its derivatives, like tert-Butyl 5-oxo-L-prolinate, valuable tools for probing the binding sites of biological targets. nih.gov
Rationale for Scholarly Investigation into Butyl 5-oxo-L-prolinate
The academic and industrial research interest in tert-Butyl 5-oxo-L-prolinate stems from its utility as a versatile synthetic intermediate, or synthon, for a range of high-value molecules. lookchem.comchemicalbook.com The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of L-pyroglutamic acid, preventing it from undergoing unwanted reactions during multi-step syntheses. ontosight.ainih.gov This allows for precise chemical modifications at other parts of the molecule.
Key research findings highlight its application in the synthesis of several important classes of compounds:
Angiotensin-Converting Enzyme (ACE) Inhibitors: This compound is a documented starting material for the synthesis of ACE inhibitors, which are critical drugs for managing hypertension and heart failure. lookchem.comchemicalbook.comaip.org
Natural Product Synthesis: It is employed in the total synthesis of complex natural products, such as the phenanthroindolizidine alkaloids (+)-tylophorine and antofine, which have shown potential anti-cancer and anti-inflammatory activities. lookchem.comchemicalbook.com
Radioligand Synthesis: Researchers have used tert-Butyl 5-oxo-L-prolinate to create radioligands, such as [¹⁸F]IUR-1601 and [¹⁸F]IUR-1602. These molecules are used in Positron Emission Tomography (PET) imaging to study therapeutic targets like the P2X7 receptor, which is implicated in neuroinflammation. lookchem.comchemicalbook.com
The ability to use this single, commercially available chiral molecule to access a diverse array of complex and therapeutically relevant structures underscores the rationale for its continued investigation in academic and pharmaceutical research. guidechem.comsynzeal.com Its application streamlines synthetic pathways, often starting from the inexpensive and readily available L-glutamic acid, making it a cornerstone for the development of new chemical entities. acs.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl (2S)-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-3-6-13-9(12)7-4-5-8(11)10-7/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBAJUQOYIURHA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@H]1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197768 | |
| Record name | Butyl 5-oxo-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-68-4 | |
| Record name | Butyl pyroglutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4931-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 5-oxo-L-prolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004931684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl 5-oxo-L-prolinate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 5-oxo-L-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.244 | |
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Ii. Advanced Synthetic Methodologies and Chemical Transformations of Butyl 5 Oxo L Prolinate
Stereoselective Synthesis of Butyl 5-oxo-L-prolinate Enantiomers and Diastereomers
Achieving stereocontrol is paramount in the synthesis of chiral molecules for pharmaceutical and biological applications. The production of specific enantiomers and diastereomers of proline derivatives often requires sophisticated asymmetric synthesis techniques.
Chiral Auxiliary Approaches for Stereocontrol in this compound Synthesis
Chiral auxiliaries are chemical compounds temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org Once the desired chirality is established, the auxiliary is removed and can often be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis. sigmaaldrich.comresearchgate.net
Several well-known auxiliaries are employed for stereoselective synthesis, including:
Evans Oxazolidinones : These are widely used for stereoselective alkylations and aldol reactions. An acyl group attached to the oxazolidinone nitrogen is directed by the substituents on the auxiliary, leading to highly diastereoselective transformations at the α-carbon.
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) : Derived from (S)-proline and (R)-glutamic acid respectively, these auxiliaries are effective for the asymmetric alkylation of ketones and aldehydes.
Camphorsultam : This auxiliary provides excellent stereocontrol in a variety of reactions, including Diels-Alder reactions and alkylations.
While this compound is frequently synthesized from the chiral pool starting material L-glutamic acid, chiral auxiliaries become indispensable when creating non-natural isomers or introducing additional stereocenters onto the pyroglutamate (B8496135) scaffold with high precision.
Diastereoselective Synthetic Procedures for 5-tert-butylproline and Related Compounds
The synthesis of 5-tert-butylproline, a related compound with a bulky substituent on the pyrrolidine (B122466) ring, highlights effective diastereoselective methods. One prominent approach begins with L-glutamic acid and proceeds through a diastereoselective reductive amination sequence. This method allows for the synthesis of all four enantiopure isomers of 5-tert-butylproline.
Another effective method involves the addition of a low-valent tert-butyl cuprate to an aminal derived from proline, which efficiently produces cis-5-tert-butyl-L-proline.
| Method | Starting Material | Key Reagents/Steps | Primary Product | Key Outcome |
|---|---|---|---|---|
| Reductive Amination | γ-methyl N-(PhF)glutamate | 1. LiN(SiMe3)2, Pivaloyl chloride 2. Catalytic Hydrogenation | (2S,5R)- and (2R,5S)-N-(BOC)-5-tert-butylprolines | High enantiomeric purity (>99%) |
| Cuprate Addition | Proline-derived aminal | Low-valent tert-butyl cuprate | cis-5-tert-butyl-L-proline | Rapid and efficient synthesis of the cis-diastereomer |
Catalytic Hydrogenation and Epimerization Strategies for Enantiopure this compound Production
Catalytic hydrogenation is a key technique for establishing stereocenters. In the synthesis of 5-tert-butylproline, the catalytic hydrogenation of (2S)- and (2R)-methyl δ-oxo-α-[N-(PhF)amino]heptanoates is a crucial step for producing the corresponding cis-diastereomers, (2S,5R)- and (2R,5S)-N-(BOC)-5-tert-butylprolines. This reaction demonstrates high diastereoselectivity, leading to products with greater than 99% enantiomeric purity.
Epimerization offers a route to access diastereomers that may be difficult to synthesize directly. For instance, an enantiopure trans-diastereomer, (2R,5R)-methyl N-(BOC)-5-tert-butylprolinate, can be prepared through the epimerization of its cis counterpart, (2S,5R)-methyl N-(BOC)-5-tert-butylprolinate. This strategy enhances the accessibility of the full range of stereoisomers.
Functionalization and Derivatization Strategies for this compound Scaffolds
The this compound structure serves as a starting point for creating more complex molecules through various chemical transformations.
Esterification Reactions for the Synthesis of this compound Analogues
The synthesis of this compound itself is an esterification reaction starting from L-pyroglutamic acid. Several methods can be employed to produce tert-butyl and other butyl esters.
Acid-Catalyzed Esterification : A common method involves reacting L-pyroglutamic acid with tert-butyl acetate in the presence of an acid catalyst like perchloric acid to yield tert-Butyl 5-oxo-L-prolinate. nih.govresearchgate.net Similarly, using ethanol and sulfuric acid produces the corresponding ethyl ester. nih.gov
Reaction with Isobutene : Another general method for creating tert-butyl esters is the reaction of a carboxylic acid with isobutene, catalyzed by a strong acid such as sulfuric acid. researchgate.net
Alternative Catalysts : For the synthesis of methyl esters, thionyl chloride can be used as a catalyst with methanol. google.com
These esterification methods can be applied to various alcohols to generate a library of this compound analogues with different ester functionalities.
| Ester Type | Alcohol/Reagent | Catalyst/Conditions | Yield |
|---|---|---|---|
| tert-Butyl Ester | tert-Butyl Acetate | Perchloric Acid | 70% nih.gov |
| Ethyl Ester | Ethanol | Sulfuric Acid | 60% nih.gov |
| Methyl Ester | Methanol | Thionyl Chloride | High google.com |
Nucleophilic Substitution and Amination Pathways for this compound Modification
Nucleophilic acyl substitution is a fundamental reaction for carboxylic acid derivatives, where a nucleophile replaces the leaving group attached to the carbonyl carbon. masterorganicchemistry.comlibretexts.org In the case of this compound, the lactam ring and the ester group provide sites for modification.
Amination, the introduction of an amine group, can be achieved through several pathways. Reductive amination, for example, involves the reaction of a carbonyl group with an amine to form an imine, which is then reduced to an amine. youtube.com While direct amination of the ester can be challenging, it is possible to open the lactam ring with a strong nucleophile and then perform further modifications. For instance, the cyclic amide ring in a protected pyroglutamate derivative can be selectively opened with lithium hydroxide. nih.gov The resulting carboxylate and amine functionalities can then be used for subsequent coupling or substitution reactions.
Furthermore, the nitrogen of the pyroglutamate ring can be functionalized. For example, it can be acylated with reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). researchgate.netgoogleapis.com This N-protection allows for selective reactions at other positions of the molecule.
Strategic Use of Protecting Groups (e.g., Boc) in this compound Synthesis
In the multistep synthesis of complex molecules derived from this compound, the strategic use of protecting groups is essential to ensure chemoselectivity. Protecting groups are temporarily introduced to mask reactive functional groups, thereby preventing them from undergoing unwanted reactions during subsequent chemical transformations at other sites of the molecule. masterorganicchemistry.com For derivatives of pyroglutamic acid, the secondary amine within the lactam ring is a key site of reactivity that often requires protection.
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the nitrogen atom in the pyroglutamate scaffold. patsnap.com Its application in the synthesis of this compound derivatives offers enhanced stability and solubility, which are critical for formulating effective therapeutic agents. patsnap.com The introduction of the Boc group is typically achieved by reacting the this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP). nih.gov This reaction efficiently yields N-Boc-butyl-5-oxo-L-prolinate.
The selection of the Boc group is strategic due to its robustness under a variety of reaction conditions, yet it can be readily removed under specific acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other sensitive functional groups like the butyl ester. nih.gov This orthogonality allows for selective deprotection at a desired stage of the synthesis. The use of the Boc protecting group is a cornerstone in the synthesis of peptides and other bioactive compounds where precise control over reactive sites is paramount. masterorganicchemistry.compatsnap.com
Table 1: Common Protecting Groups and Deprotection Conditions
| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions |
|---|---|---|---|
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or HCl in an organic solvent |
| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Piperidine in DMF |
Halogenation Reactions for Advanced this compound Derivatives
Halogenation of the pyroglutamate ring is a key transformation for creating advanced derivatives of this compound, which can serve as versatile intermediates for the synthesis of novel bioactive molecules. The introduction of halogen atoms can significantly alter the electronic properties and steric profile of the molecule, providing a handle for further functionalization through cross-coupling reactions or nucleophilic substitutions.
A common method for the chlorination of the pyroglutamate ring involves the use of N-chlorosuccinimide (NCS) as an electrophilic chlorine source. nih.govresearchgate.net For the reaction to proceed with high selectivity, the nitrogen of the pyroglutamate is typically protected, for instance with a Boc group. The N-Boc-butyl-5-oxo-L-prolinate can be treated with NCS in an appropriate solvent, such as dichloromethane, to yield chlorinated derivatives. researchgate.net The regioselectivity of the halogenation (i.e., at which position on the ring the halogen is introduced) can be influenced by the reaction conditions and the specific substrate.
Electrophilic fluorination of N-protected pyroglutamate derivatives has also been investigated, demonstrating the potential for highly diastereoselective synthesis of fluorinated analogs. google.com Such reactions often proceed via the formation of a lithium enolate of the N-protected pyroglutamate ester, which then reacts with an electrophilic fluorine source. These halogenated derivatives are valuable precursors for the synthesis of non-natural amino acids and other complex molecular architectures. nih.govresearchgate.net
Table 2: Examples of Halogenating Agents for Pyroglutamate Derivatives
| Halogenating Agent | Abbreviation | Target Halogen | Typical Conditions |
|---|---|---|---|
| N-Chlorosuccinimide | NCS | Chlorine | Organic solvent (e.g., CH₂Cl₂) |
| N-Bromosuccinimide | NBS | Bromine | Radical initiator (e.g., AIBN) or light |
| N-Iodosuccinimide | NIS | Iodine | Organic solvent, often with a catalyst |
| Selectfluor® | F-TEDA-BF₄ | Fluorine | Polar aprotic solvent |
Mechanistic Investigations of this compound Synthetic Pathways
The primary synthetic route to this compound is the Fischer-Speier esterification of L-pyroglutamic acid with n-butanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The mechanism of this acid-catalyzed esterification is a well-established example of nucleophilic acyl substitution and proceeds through several key equilibrium steps.
The mechanistic pathway begins with the protonation of the carbonyl oxygen of the carboxylic acid group of L-pyroglutamic acid by the acid catalyst. nih.govresearchgate.net This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The alcohol, n-butanol, then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. researchgate.netresearchgate.net
Following the formation of the tetrahedral intermediate, a proton transfer occurs from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (water). nih.gov The elimination of a water molecule from the intermediate leads to the formation of a protonated ester. In the final step, a base (which can be the alcohol itself or the conjugate base of the acid catalyst) deprotonates the carbonyl group of the ester, yielding the final product, this compound, and regenerating the acid catalyst. nih.govnih.gov
Process Optimization and Scalability Considerations for this compound Production
The optimization of the synthesis of this compound is crucial for its efficient and economical production on a larger scale. For the Fischer esterification, several key parameters must be carefully controlled to maximize yield and minimize reaction time. These include temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net
Increasing the reaction temperature generally accelerates the rate of esterification; however, it must be controlled to avoid potential side reactions or degradation of the product. patsnap.com The concentration of the acid catalyst also plays a significant role, with higher concentrations typically leading to faster reaction rates. However, an excessively high catalyst concentration can lead to undesirable side reactions and complicates the purification process. The molar ratio of n-butanol to L-pyroglutamic acid is another critical factor. Employing a large excess of butanol can shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield. masterorganicchemistry.compatsnap.com
A significant challenge in the scalability of this process is the removal of water, a byproduct of the reaction. On an industrial scale, this is often achieved by azeotropic distillation, where a solvent that forms a low-boiling azeotrope with water is used to continuously remove it from the reaction mixture. patsnap.com
Table 3: Key Parameters for Process Optimization of this compound Synthesis
| Parameter | Effect on Reaction | Optimization Strategy |
|---|---|---|
| Temperature | Increases reaction rate | Operate at the highest temperature that avoids side reactions and degradation |
| Catalyst Concentration | Increases reaction rate | Use the lowest effective concentration to minimize side reactions and simplify purification |
| Reactant Molar Ratio | Shifts equilibrium to favor product | Use a significant excess of n-butanol |
| Water Removal | Shifts equilibrium to favor product | Employ azeotropic distillation or use a dehydrating agent |
Iii. Biological Activity and Pharmacological Research of Butyl 5 Oxo L Prolinate
Enzymatic Interactions and Inhibition Studies of Butyl 5-oxo-L-prolinate Derivatives
The unique cyclic structure of the 5-oxo-L-prolinate core allows its derivatives to interact with various enzymes, acting as either substrates or inhibitors, thereby influencing biological pathways.
5-Oxo-L-prolinase is an enzyme in the glutathione metabolism pathway that catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. wikipedia.orgnih.gov The enzyme exhibits distinct substrate specificity. Studies with various 5-oxo-L-proline analogs reveal that significant binding requires three key structural features: a 5-carbonyl group (or an isosteric =NH group), an unsubstituted nitrogen at position 1 (N-1), and a C-2 position with the L-configuration. nih.gov
Substantial modifications to the pyrrolidone ring at the C-3 and C-4 positions are tolerated, allowing the binding of various analogues. nih.gov However, the interaction of these analogues with the enzyme can lead to different catalytic outcomes. Some analogues act as true substrates, being converted to the corresponding amino acid. Others can cause "uncoupled" or "partially coupled" reactions. In an uncoupled reaction, the enzyme's ATPase activity is triggered, leading to the cleavage of ATP to ADP and phosphate, but the imino acid analogue itself is not cleaved. nih.govnih.gov This occurs with analogues like L-2-imidazolidone-4-carboxylate. nih.gov Partial coupling involves the formation of more moles of ADP than of the amino acid product. nih.gov These findings indicate that while analogues may bind to the active site, their specific orientation can influence whether the catalytic cycle completes successfully or is aborted after ATP hydrolysis. nih.gov
| Analogue | Ring Heteroatom/Modification | Catalytic Outcome | Reference |
|---|---|---|---|
| L-2-Oxooxazolidine-4-carboxylate | Oxygen at C4 | Partially Coupled | nih.gov |
| L-2-Oxothiazolidine-4-carboxylate | Sulfur at C4 | Coupled | nih.gov |
| 2-Imidazolidone-4-carboxylate | Nitrogen (NH) at C4 | Uncoupled | nih.gov |
| L-2-Iminothiazolidine-4-carboxylate | Sulfur at C4, Imino at C2 | Uncoupled | nih.gov |
| 2-Oxo-5,5-dimethylthiazolidine-4-carboxylate | Sulfur at C4, Dimethyl at C5 | Uncoupled | nih.gov |
The specificity of enzymes like 5-oxo-L-prolinase is dictated by the precise interactions within their active sites. For an analogue to bind effectively, it must possess a 5-carbonyl, an unsubstituted N-1, and L-stereochemistry at C-2. nih.gov The tolerance for substitutions at the C-3 and C-4 positions suggests that this region of the substrate is less critical for initial binding, though it can influence the catalytic outcome. nih.gov The phenomenon of uncoupling, where ATP is hydrolyzed without substrate conversion, is thought to arise from altered orientations of the analogues within the active site. nih.gov These non-productive binding modes may facilitate the access of water to the enzyme's nucleoside triphosphate binding site, leading to ATP hydrolysis that is not coupled to the cleavage of the imino acid. nih.gov In the context of prolyl oligopeptidase, the addition of a bulky t-butyl group at the P2 site of an inhibitor was found to increase the half-life of the enzyme-inhibitor complex, indicating that this modification promotes a more stable and prolonged interaction within the active site. researchgate.net
This compound in Peptide Synthesis and Peptidomimetic Applications
Beyond its direct enzymatic interactions, this compound serves as a valuable chemical tool in the construction of complex bioactive molecules.
In peptide synthesis, particularly solid-phase peptide synthesis (SPPS), amino acid building blocks must have their reactive functional groups temporarily protected. sigmaaldrich.commerckmillipore.com this compound is an ester derivative of 5-oxo-L-proline (also known as pyroglutamic acid). The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. This protection prevents the carboxyl group from participating in unwanted side reactions during the peptide chain elongation process, where the N-terminus of the amino acid is coupled to the growing peptide chain. thieme-connect.de Proline analogues and their derivatives are widely used as building blocks to introduce specific structural constraints or properties into a synthetic peptide. merckmillipore.comthieme-connect.de The use of such protected derivatives is a fundamental strategy in the synthesis of complex peptides. sigmaaldrich.com
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or biological activity. Proline and its analogues are key components in this field due to their ability to induce specific secondary structures in peptide chains. The incorporation of proline derivatives with bulky substituents, such as a cis-5-tert-butyl group, can be used to favor a specific (cis) peptide bond conformation. nih.gov This conformational control is crucial for designing peptidomimetics that can bind to biological targets with high affinity and specificity. The development of prolyl oligopeptidase inhibitors for treating cognitive deficits is an area where such design principles are applied. researchgate.net By incorporating structures derived from this compound, researchers can create novel peptidomimetics with tailored pharmacological profiles. researchgate.netnih.gov
Influence of this compound Stereochemistry on Peptide Conformation and Bioactivity
The incorporation of a 5-oxo-L-prolinate (pyroglutamate) residue at the N-terminus of a peptide chain has significant implications for its three-dimensional structure and subsequent biological activity. The cyclized nature of the pyroglutamate (B8496135) ring, derived from the intramolecular dehydration of a glutamine or glutamic acid residue, imparts a notable conformational rigidity. This structural constraint can protect peptides from degradation by exopeptidases and can also pre-organize the peptide backbone into a conformation that is favorable for receptor binding nih.gov.
Molecular dynamics simulations on the amyloid β-peptide have demonstrated that pyroglutamylation at the N-terminus leads to significant conformational shifts. This modification, which involves charge neutralization, renders the peptide more hydrophobic and prone to aggregation nih.govresearchgate.net. Specifically, the presence of the pyroglutamate residue can alter the peptide's dipole moments and solvation properties, leading to a shift in its conformational ensemble nih.gov. These studies have shown that the pyroglutamylated peptides adopt tertiary contacts where the hydrophobic C-terminus interacts closely with the N-terminal pyroglutamate, leading to a more compact structure nih.gov. This alteration in conformation is believed to be a contributing factor to the enhanced aggregation and neurotoxicity observed in Alzheimer's disease researchgate.net. The stereochemistry of the 5-oxo-L-prolinate moiety is crucial in dictating these conformational changes and the resulting bioactivity.
Receptor Ligand Research and Modulation by this compound Derivatives
The rigid scaffold of 5-oxo-proline has been exploited in the design of ligands for various receptors, demonstrating its versatility as a core structure in medicinal chemistry.
Derivatives of 5-oxo-proline have been synthesized and investigated as ligands for endothelin receptors (ETRs), which are implicated in conditions such as pulmonary arterial hypertension mdpi.com. A study focused on new 1,3-diaryl-5-oxo-proline derivatives identified compounds with selective affinity for the endothelin A receptor (ETA) mdpi.comnih.gov. The synthesis of these compounds involved creating a 1,3-biaryl substituted 5-oxo-proline core mdpi.com.
In vitro binding assays revealed that one particular compound, (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline (referred to as 31h ), exhibited notable selectivity for the ETA receptor with no affinity for the ETB receptor mdpi.comnih.gov. Molecular docking studies provided insights into the structural requirements for this affinity and selectivity, highlighting the importance of the spatial orientation of the aromatic substituents and the carboxylic acid function mdpi.com.
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| 31h | ETA | 3.3 ± 1.1 µM | Selective for ETA over ETB |
Pyroglutamic acid, the parent compound of this compound, is recognized as a valuable chiral precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors benthamscience.com. The development of the first ACE inhibitor, captopril, paved the way for numerous derivatives designed to interact with the zinc ion at the active site of the enzyme wikipedia.org. While specific research on this compound analogues as ACE inhibitors is not extensively detailed, the foundational role of the pyroglutamic acid scaffold is well-established in this area of drug discovery benthamscience.com. The rigid pyrrolidinone ring can serve as a key structural element for orienting the necessary functional groups for effective ACE inhibition.
The purinergic P2X7 receptor (P2X7R) is a significant target for imaging neuroinflammation, as its expression is upregulated in such conditions nih.gov. The 5-oxopyrrolidine-2-carboxamide scaffold, structurally related to this compound, has been utilized in the development of radioligands for positron emission tomography (PET) imaging of P2X7R researchgate.net.
Researchers have synthesized and evaluated several pyroglutamic acid-based radioligands for their binding affinity to the P2X7 receptor researchgate.net. For instance, a potent iodinated radiotracer, [123I]TZ6019, was developed and characterized for its binding to human P2X7 receptors nih.gov. Competitive binding assays are crucial in determining the potency of these newly synthesized ligands.
| Radioligand | Precursor/Related Compound | Binding Potency (IC50, nM) | Assay Method |
|---|---|---|---|
| TZ6019 | GSK1482160 | Data not specified in provided text | Fluorescence, radioactive competitive, and saturation binding assays |
Investigational Therapeutic Applications of this compound Derivatives
The unique chemical properties of the 5-oxo-L-prolinate structure have prompted investigations into its therapeutic potential, particularly in the realm of neuroprotection.
Pyroglutamic acid and peptides containing this residue have demonstrated beneficial effects in various models of neurological disorders. Studies have shown that pyroglutamyl peptides can exert antidepressant, anxiolytic, and neuroprotective effects . L-pyroglutamic acid has been shown to be converted to glutamate in the brain and can also antagonize the effects of glutamate, suggesting a modulatory role in glutamatergic neurotransmission . Furthermore, pyroglutamic acid has been found to reverse scopolamine-induced memory disturbances and positively affect memory in aged animals and humans . While direct studies on this compound analogues for neuroprotection are emerging, the established neuroactive properties of the parent compound suggest a promising avenue for future research. A series of l-pyroglutamic acid analogues have been synthesized and evaluated for various biological activities, with some compounds showing anti-inflammatory activity against LPS-induced nitric oxide production in microglial cells, which is relevant to neuroinflammation and neuroprotection nih.gov.
Antioxidant Mechanisms and Oxidative Stress Mitigation by Proline Derivatives
Proline and its derivatives are recognized for their significant role in mitigating oxidative stress through various mechanisms. sigmaaldrich.cn The unique cyclic structure of the proline ring, featuring a secondary amine, is central to its antioxidant capabilities. mdpi.comnih.gov This structural feature confers a lower ionization potential compared to the primary amines found in other proteinogenic amino acids, enabling proline derivatives to effectively react with and neutralize reactive oxygen species (ROS). mdpi.com
Research has elucidated several key antioxidant mechanisms associated with proline derivatives:
Direct Scavenging of ROS: Proline has demonstrated a potent ability to directly scavenge free radicals, particularly hydroxyl radicals (•OH) and singlet oxygen (¹O₂). mdpi.comnih.gov The five-membered pyrrolidine (B122466) ring can effectively quench singlet oxygen, likely through a charge transfer mechanism that returns the oxygen to its ground state. nih.gov
Preservation of Glutathione Redox Environment: Proline helps protect cells against oxidative stress by maintaining the stability of the glutathione (GSH) pool. nih.govnih.gov It can be converted to glutamate, a precursor for the synthesis of GSH, which is a major intracellular antioxidant. mdpi.com This Proline-mediated increase in GSH levels has been observed in various cell types. mdpi.com
Enhancement of Antioxidant Enzyme Activity: The presence of proline has been linked to increased activity of key antioxidant enzymes. nih.gov Studies have shown that proline supplementation can boost the activity of enzymes such as catalase, superoxide dismutase, and those involved in the ascorbate-glutathione cycle, thereby enhancing the cell's endogenous defense against ROS. nih.gov
These protective effects are not universal against all types of oxidative stress; for instance, proline has been found to be more effective against peroxides than against superoxide-generating compounds. nih.gov The ability of proline derivatives to protect against oxidative damage is a critical area of research, with implications for cellular health and disease prevention. wesleyan.edu
Table 1: Antioxidant Mechanisms of Proline Derivatives
| Mechanism | Description | Key Reactive Species Targeted | Reference |
|---|---|---|---|
| Direct Scavenging | The pyrrolidine ring directly interacts with and neutralizes free radicals. | Singlet Oxygen (¹O₂), Hydroxyl Radical (•OH) | mdpi.comnih.gov |
| GSH Pool Preservation | Proline acts as a precursor for glutamate, which is used to synthesize the antioxidant glutathione (GSH). | General ROS | mdpi.comnih.gov |
| Enzyme Activity Upregulation | Proline enhances the activity of endogenous antioxidant enzymes. | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂) | nih.gov |
Prodrug Design for Enhanced Metabolic Stability and Targeted Delivery using Butyl Ester Moieties
The use of ester moieties is a well-established strategy in prodrug design to improve the physicochemical and pharmacokinetic properties of parent drugs, such as solubility, stability, and bioavailability. scirp.orgresearchgate.net Among these, the butyl ester, particularly the tert-butyl ester, has been identified as a highly effective promoiety for enhancing metabolic stability. acs.orgnih.gov
The primary advantage of a butyl ester moiety is its resistance to enzymatic hydrolysis, especially in the gastrointestinal tract and plasma. acs.org Many simple alkyl esters (e.g., methyl, ethyl) are rapidly cleaved by carboxylesterase enzymes (CES), leading to premature release of the active drug and reduced systemic exposure. acs.orgblumberginstitute.org The bulky nature of the tert-butyl group provides steric hindrance, which significantly reduces the rate of hydrolysis by these enzymes. acs.org
Recent research in the development of glutamine antagonist prodrugs highlighted the superior stability of a tert-butyl ester compared to other alkyl esters. While methyl and ethyl ester prodrugs were found to be unstable in gastrointestinal homogenate, the tert-butyl ester analogue remained stable, with over 50% of the compound intact after one hour. acs.org This enhanced stability prevents the formation of inactive metabolites and ensures that a higher concentration of the intact prodrug is available for absorption and delivery to the target site. acs.orgnih.gov
This strategy is crucial for targeted delivery, where the prodrug must remain intact until it reaches a specific tissue or cellular environment. acs.org Once at the target, different local conditions (e.g., specific enzymes, pH) can be exploited to cleave the ester and release the active therapeutic agent. acs.orgnih.gov
Table 2: Comparative Stability of Alkyl Ester Prodrugs in Gastrointestinal Homogenate
| Ester Moiety | Stability (% Remaining at 1 hr) | Key Finding | Reference |
|---|---|---|---|
| Methyl Ester | <10% | Unstable | acs.org |
| Ethyl Ester | <10% | Unstable | acs.org |
Broader Biochemical and Life Science Applications of this compound
Study of Amino Acid Properties and Interactions in Biological Systems
This compound serves as a valuable chemical tool for investigating the fundamental properties of amino acids and their interactions within complex biological systems. Proline itself plays a unique structural role in peptides and proteins due to its rigid pyrrolidine ring, which restricts the conformational flexibility of the polypeptide backbone. sigmaaldrich.cn The modification of the carboxyl group to a butyl ester in this compound alters key physicochemical properties, including polarity, lipophilicity, and size, without changing the core ring structure.
By comparing the behavior of this compound to its parent compound, 5-oxo-L-proline, researchers can probe the influence of the carboxylate group on biological processes. These studies can include:
Membrane Permeability: The increased lipophilicity of the butyl ester derivative can be used to study how changes in hydrophobicity affect the transport of amino acid derivatives across cellular membranes.
Protein Structure and Folding: As a proline analogue, it can be incorporated into synthetic peptides to investigate how modifications at the C-terminus influence the cis/trans isomerization of the peptidyl-prolyl bond, a rate-limiting step in protein folding. sigmaaldrich.cn
Transporter Specificity: It can be used as a probe to understand the substrate specificity of amino acid transporters, determining how esterification of the carboxyl group affects binding and transport efficiency.
These applications provide insight into how subtle chemical modifications to amino acids can have significant impacts on their biological function and interactions.
Role in Metabolic Pathway Research and Enzyme-Substrate Dynamics
This compound is an important molecule for dissecting metabolic pathways and understanding the dynamics of enzyme-substrate interactions. The metabolism of 5-oxo-L-proline is a key part of the γ-glutamyl cycle, and the enzyme 5-oxo-L-prolinase is responsible for its conversion to glutamate. nih.gov This reaction is critical for amino acid metabolism and glutathione homeostasis.
The introduction of a butyl ester group to 5-oxo-L-proline creates a modified substrate that can be used to explore the active site and catalytic mechanism of 5-oxo-L-prolinase and other related enzymes. nih.gov Studies using such analogues help to elucidate:
Substrate Binding Requirements: By testing this compound as a potential substrate or inhibitor, researchers can determine the importance of a free carboxylate group for binding to the enzyme's active site. nih.gov This helps map the structural and chemical features necessary for molecular recognition.
Enzyme Kinetics: The compound can be used in kinetic assays to measure how the ester modification affects binding affinity (Km) and catalytic turnover rate (kcat), providing quantitative data on enzyme-substrate dynamics.
Metabolic Flux: As a blocked or slowly metabolized version of 5-oxo-L-proline, the butyl ester derivative can be introduced into cellular systems to study its effect on the proline metabolic pathway and its connections to other central metabolic routes like the TCA cycle and urea cycle. nih.govresearchgate.netmdpi.com Understanding how the pathway responds to the introduction of such an analogue can reveal regulatory checkpoints and metabolic interdependencies. researchgate.net
The use of chemically modified intermediates like this compound is therefore essential for advancing the understanding of enzyme mechanisms and the intricate network of metabolic pathways. nih.govmdpi.com
Table 3: Key Enzymes in Proline Metabolism Studied with Analogues
| Enzyme | Abbreviation | Role in Proline Metabolism | Potential Application of this compound |
|---|---|---|---|
| 5-oxo-L-prolinase | OPLAH | Converts 5-oxo-L-proline to L-glutamate. nih.gov | Probing substrate specificity and active site requirements. nih.gov |
| Pyrroline-5-Carboxylate Synthase | P5CS | Catalyzes the first two steps of proline biosynthesis from glutamate. researchgate.net | Investigating feedback inhibition mechanisms. |
| Proline Dehydrogenase/Oxidase | PRODH/POX | Catalyzes the first step of proline catabolism, converting proline to P5C. researchgate.net | Studying the regulation of proline degradation pathways. |
| Pyrroline-5-Carboxylate Reductase | PYCR | Catalyzes the final step of proline biosynthesis, reducing P5C to proline. mdpi.com | Analyzing substrate binding and cofactor interaction. |
Iv. Structure Activity Relationship Sar and Molecular Design of Butyl 5 Oxo L Prolinate
Conformational Analysis and Stereochemical Impact on Biological Activity
The conformation of Butyl 5-oxo-L-prolinate is a critical determinant of its biological function. The rigidity and puckering of the pyrrolidine (B122466) ring, combined with the stereochemical influence of the 5-oxo group, create a unique molecular landscape that governs its interactions with enzymes and receptors.
The puckering of the pyrrolidine ring is typically described by two predominant conformers: the Cγ-exo and Cγ-endo envelope conformations. The equilibrium between these states can be influenced by substituents on the ring. nih.gov For instance, sterically demanding groups, such as a tert-butyl group at the C-4 position, can strongly favor a pseudoequatorial orientation, thereby dictating a specific puckering mode. nih.gov While this compound itself is unsubstituted on the ring, the inherent strain of the bicyclic-like lactam system contributes to its conformational rigidity.
| Factor | Influence on Ring Conformation | Example |
|---|---|---|
| Lactam Fusion (5-oxo group) | Increases rigidity and favors specific puckering modes. | Pyroglutamic acid derivatives |
| Substituents on the Ring | Steric and electronic effects of substituents can shift the equilibrium between exo and endo puckering. nih.gov | 4-hydroxy-L-proline, 4-tert-butylproline nih.gov |
| Solvent Environment | The polarity of the solvent can influence the conformational preference of the ring. | General principle for cyclic compounds |
The presence of the 5-oxo group, which forms a lactam, significantly impacts the molecular flexibility and stereoselectivity of this compound. This internal amide bond introduces a degree of planarity and rigidity to the five-membered ring. nih.gov The delocalization of the nitrogen lone pair into the carbonyl group of the lactam restricts rotation around the N-C5 bond, further constraining the conformational freedom of the pyrrolidine ring.
This reduced flexibility is a key aspect of its structure-activity relationship. A more rigid molecule presents a more defined shape to its biological target, which can lead to higher binding affinity and specificity. The fixed orientation of the carbonyl oxygen and the hydrogen bond donor capacity of the lactam N-H group (if unsubstituted) can be critical for specific interactions within an enzyme's active site.
Furthermore, the stereocenter at the C2 position, which is in the L-configuration in this compound, is crucial for stereoselectivity in biological interactions. The rigid framework of the pyroglutamate (B8496135) scaffold holds the butyl ester group in a specific spatial orientation relative to the rest of the molecule, allowing for stereospecific recognition by enzymes.
The stereochemistry of this compound and its derivatives is a paramount factor in their interaction with enzymes. Enzymes are chiral macromolecules that create asymmetric active sites, leading to stereospecific binding and catalysis. The L-configuration of the C2 carboxylate group is often essential for proper orientation within the active site of target enzymes.
For example, 5-oxo-L-prolinase, an enzyme that catalyzes the conversion of 5-oxo-L-proline to L-glutamate, demonstrates a high degree of stereospecificity, acting only on the L-enantiomer. nih.gov This specificity arises from the precise three-dimensional arrangement of amino acid residues in the enzyme's active site that form specific interactions (e.g., hydrogen bonds, electrostatic interactions, and van der Waals forces) with the substrate. Any deviation from the correct stereochemistry would disrupt these critical interactions, leading to a significant decrease or complete loss of binding affinity and reactivity.
The butyl ester moiety of this compound also plays a role in enzyme binding. The size, shape, and lipophilicity of the ester group can influence how the molecule fits into the binding pocket of an enzyme. Modifications to the ester group can therefore be used to modulate the binding affinity and selectivity of these derivatives.
Rational Design Principles for this compound Analogues
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and the ligand's structure-activity relationships. For this compound, this involves the strategic modification of its molecular structure to enhance its desired pharmacological properties while minimizing off-target effects. nih.gov
The proline backbone and the ester moiety of this compound are key regions for chemical modification to optimize its biological activity. mdpi.com
Proline Backbone Modifications:
Substitution on the Pyrrolidine Ring: Introducing substituents at the C3 and C4 positions of the pyrrolidine ring can modulate the molecule's conformation, polarity, and ability to form additional interactions with the target protein. For example, the introduction of hydroxyl or amino groups could create new hydrogen bonding opportunities.
N-Alkylation/N-Acylation: Modification of the lactam nitrogen can alter the molecule's hydrogen bonding capacity and lipophilicity. This can be a crucial factor in its ability to cross cell membranes and interact with the target.
Ester Moiety Modifications:
Varying the Alkyl Chain: Altering the length and branching of the butyl ester chain can impact the compound's solubility, metabolic stability, and fit within the binding pocket of the target enzyme.
Bioisosteric Replacement: The ester group can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres), such as amides or ketones. This can lead to improved metabolic stability and altered binding interactions.
| Modification Site | Type of Modification | Potential Impact on Activity |
|---|---|---|
| Proline Backbone | Substitution at C3/C4 | Altered conformation, polarity, and binding interactions. mdpi.com |
| N-Alkylation/Acylation | Modified hydrogen bonding and lipophilicity. | |
| Ester Moiety | Varying Alkyl Chain | Changes in solubility, stability, and steric fit. researchgate.net |
| Bioisosteric Replacement | Improved metabolic stability and modified binding. |
The introduction of various substituent groups onto the this compound scaffold can have a profound impact on its pharmacological profile. The nature, size, and position of these substituents can influence a range of properties, including binding affinity, selectivity, metabolic stability, and bioavailability. nih.gov
For instance, the addition of a bulky, hydrophobic group to the pyrrolidine ring could enhance binding to a hydrophobic pocket within a target enzyme. nih.govacs.org Conversely, the incorporation of a polar group, such as a hydroxyl or carboxyl group, could improve water solubility and facilitate the formation of hydrogen bonds with the target.
Molecular Modeling and Docking Studies for this compound Ligands
Molecular modeling techniques are pivotal in elucidating the interactions between ligands, such as this compound derivatives, and their biological targets at a molecular level. These computational methods provide insights into the binding modes and structural requirements for ligand affinity and selectivity. A common approach involves the use of molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor.
In studies involving derivatives of 5-oxo-proline, such as 1,3-diaryl-5-oxo-proline derivatives, molecular docking has been instrumental. For instance, to investigate their potential as endothelin receptor (ETR) ligands, a homology model of the endothelin A receptor (ETA) was constructed. unict.itresearchgate.net This model serves as a three-dimensional template of the receptor's binding site, which is crucial when experimental crystal structures are unavailable. The process typically involves preparing the receptor structure by removing unnecessary molecules (like water and co-crystalized ligands), adding hydrogen atoms, and assigning appropriate charges to each atom. mdpi.com
Subsequently, the ligands are "docked" into this prepared receptor model. The docking process explores various possible conformations and orientations of the ligand within the binding site, calculating a scoring function to estimate the binding affinity for each pose. This allows for the identification of the most probable binding mode. For example, the docking of a selective ETA receptor ligand, a 1,3-diaryl-5-oxo-proline derivative, provided valuable insights into the structural features necessary for its affinity and selectivity. unict.itresearchgate.net The analysis of these docked poses can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
The following table summarizes the types of computational approaches used to characterize receptor-ligand interactions for 5-oxo-L-prolinate derivatives.
| Computational Method | Purpose | Key Steps | Example Application |
| Homology Modeling | To create a 3D model of a target receptor when no experimental structure is available. | 1. Template selection based on sequence homology. 2. Sequence alignment. 3. Model building. 4. Model refinement and validation. | Construction of an ETA receptor model to study endothelin receptor ligands. unict.itresearchgate.net |
| Molecular Docking | To predict the binding mode and affinity of a ligand to a receptor. | 1. Preparation of receptor and ligand structures. 2. Sampling of ligand conformations and orientations within the binding site. 3. Scoring of the poses to estimate binding affinity. | Investigating the binding of 1,3-diaryl-5-oxo-proline derivatives to the ETA receptor. unict.itresearchgate.net |
| Interaction Analysis | To identify key molecular interactions between the ligand and the receptor. | Analysis of the docked complex to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. | Elucidating the structural elements required for the affinity and selectivity of ETR ligands. unict.itresearchgate.net |
Predictive modeling in structure-based drug design aims to use the structural information of a target receptor to design novel, potent, and selective ligands. For scaffolds like this compound, this process is iterative and guided by computational insights. The knowledge gained from molecular docking studies on related 5-oxo-proline derivatives forms the foundation for designing new molecules with improved properties. unict.itresearchgate.net
The process begins with the identification of a validated biological target. The three-dimensional structure of this target, either determined experimentally or generated through homology modeling, is then used in docking simulations with a library of virtual or synthesized compounds based on the this compound scaffold. The results of these simulations, particularly the predicted binding affinities and interaction patterns, help in prioritizing which derivatives to synthesize and test experimentally.
For example, in the study of 1,3-diaryl-5-oxo-proline derivatives, the docking results highlighted the importance of specific structural features for receptor binding. unict.itresearchgate.net It was observed that the presence of a methylene (B1212753) spacer at a particular position significantly influenced the binding affinity for the ETA receptor. unict.it This type of specific structural insight is invaluable for guiding the design of new analogs. By modifying the core scaffold of this compound with different substituents based on these predictions, medicinal chemists can aim to optimize the interactions with the target receptor.
The table below outlines key aspects of predictive modeling in structure-based drug design with this compound derivatives, based on approaches used for similar compounds.
| Modeling Aspect | Description | Relevance to this compound Derivatives |
| Scaffold Hopping | Replacing the core molecular scaffold with a different one while retaining similar biological activity. | The 5-oxo-L-prolinate core can be used as a starting point, and computational models can help identify other scaffolds that mimic its key binding interactions. |
| Lead Optimization | Iteratively modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. | Predictive models can guide the addition or modification of functional groups on the this compound structure to enhance its binding to a target receptor. |
| Virtual Screening | Computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. | A virtual library of this compound derivatives with diverse substituents can be screened against a target receptor to identify promising candidates for synthesis. |
| QSAR (Quantitative Structure-Activity Relationship) | Developing mathematical models that relate the chemical structure of a compound to its biological activity. | By synthesizing and testing a series of this compound derivatives, a QSAR model could be developed to predict the activity of new, untested analogs. |
Through the cyclical process of computational prediction, chemical synthesis, and biological evaluation, novel drug candidates based on the this compound scaffold can be rationally designed and optimized.
V. Advanced Characterization and Analytical Methodologies in Butyl 5 Oxo L Prolinate Research
Spectroscopic Techniques for Butyl 5-oxo-L-prolinate Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of this compound, offering insights into its molecular framework, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the compound's structure and the confirmation of its stereochemical integrity.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the butyl ester group and the pyroglutamate (B8496135) ring are observed. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons on the carbon adjacent to the ester oxygen are expected to appear at a lower field (higher ppm value) compared to the terminal methyl protons of the butyl group. Similarly, the protons of the pyrrolidone ring will exhibit characteristic chemical shifts and coupling patterns that can be used to confirm the ring's structure.
¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with the chemical shift being indicative of its hybridization and bonding environment. The carbonyl carbons of the ester and the lactam, for example, will resonate at significantly lower fields than the aliphatic carbons of the butyl chain and the pyrrolidone ring.
Beyond structural confirmation, NMR spectroscopy, particularly quantitative NMR (qNMR), is a valuable tool for assessing the purity of this compound samples. nih.govacs.orgresearchgate.netkoreascience.kr By integrating the signals of the analyte and comparing them to a certified internal standard of known concentration, the absolute purity of the compound can be determined with high accuracy and precision. bwise.kr This method is recognized as a primary ratio method for purity assessment and is crucial for the development of reference materials. koreascience.kr
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrrolidone-C=O | - | ~175-180 |
| Ester-C=O | - | ~170-175 |
| Pyrrolidone-CH | ~4.0-4.2 | ~55-60 |
| Pyrrolidone-CH₂ | ~2.2-2.5 | ~25-35 |
| Ester-O-CH₂ | ~4.0-4.3 | ~65-70 |
| Butyl-CH₂ | ~1.5-1.7 | ~30-35 |
| Butyl-CH₂ | ~1.3-1.5 | ~18-22 |
| Butyl-CH₃ | ~0.9-1.0 | ~13-15 |
| tert-Butyl-C(CH₃)₃ | ~1.4-1.5 | ~27-29 |
| tert-Butyl-C(CH₃)₃ | - | ~80-82 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Chromatographic Methods for this compound Purification and Purity Assessment
Chromatographic techniques are essential for the isolation and purity evaluation of this compound, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.
Column chromatography is a widely used preparative technique for the purification of this compound from reaction mixtures or natural extracts. rsc.orgcolumn-chromatography.com The choice of stationary phase and mobile phase is critical for achieving efficient separation. For a moderately polar compound like this compound, silica gel is a common choice for the stationary phase. rsc.org
The separation is based on the principle of adsorption, where compounds with different polarities adhere to the silica gel to varying extents. A solvent system (mobile phase) of appropriate polarity is used to elute the compounds from the column. A less polar solvent will favor the elution of less polar impurities, while a more polar solvent will be required to elute the more polar this compound. A gradient of solvents with increasing polarity, such as a mixture of hexane and ethyl acetate, is often employed to achieve optimal separation. rsc.org The fractions collected from the column are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
Gas chromatography (GC) is a powerful analytical technique for assessing the purity of volatile and thermally stable compounds like this compound. nih.govsemanticscholar.org When coupled with a mass spectrometer (GC-MS), it also allows for the identification of impurities. researchgate.netjmchemsci.com
For GC analysis, this compound may require derivatization to increase its volatility and thermal stability. nih.govresearchgate.net A common derivatization procedure involves esterification and acylation. nih.govresearchgate.net The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. The separation is based on the differential partitioning of the compounds between the gas phase and the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment.
X-ray Crystallography for Solid-State Structural Analysis of this compound Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound that can be crystallized, this technique can provide precise information on bond lengths, bond angles, and stereochemistry in the solid state. The crystal structure of tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate, a closely related derivative, has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 631734. This structural information is invaluable for understanding intermolecular interactions in the solid state and can be used for computational modeling studies.
In Vitro Binding Assays for Receptor Affinity Determination of this compound Ligands
The biological activity of this compound and its analogs is often mediated by their interaction with specific biological targets, such as receptors or enzymes. In vitro binding assays are crucial for quantifying the affinity of these ligands for their respective targets. The formation of pyroglutamate from N-terminal glutamine or glutamate residues in proteins and peptides can occur both in vitro and in vivo. nih.govresearchgate.net This modification can potentially impact the binding affinity and efficacy of therapeutic antibodies and other bioactive molecules. nih.govresearchgate.net
Radioligand binding assays are a common type of in vitro binding assay where a radiolabeled ligand is used to compete with the unlabeled test compound (e.g., a this compound derivative) for binding to the target receptor. By measuring the amount of radiolabeled ligand displaced by the test compound at various concentrations, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be determined. These assays are fundamental in drug discovery and development for screening and characterizing the potency of new chemical entities.
Pharmacokinetic and Metabolic Stability Assessment in Drug Discovery for this compound Prodrugs
The development of prodrugs is a critical strategy in drug discovery to enhance the pharmaceutical and pharmacokinetic properties of parent compounds. For derivatives of 5-oxo-L-proline, particularly those designed for targeted delivery or improved efficacy, assessing pharmacokinetic and metabolic stability is paramount. The use of a butyl ester moiety, as in this compound, is a strategic chemical modification aimed at improving these characteristics.
To address such limitations, research has focused on creating new generations of prodrugs with enhanced metabolic stability. johnshopkins.eduacs.orgnih.gov The introduction of a tert-butyl ester group is a key strategy in this endeavor. Sterically hindered esters, like the tert-butyl ester, are generally more resistant to enzymatic cleavage by esterases compared to less hindered esters such as methyl or ethyl esters. This increased stability can lead to a longer half-life of the prodrug in plasma and other biological matrices, allowing for greater exposure at the target site.
Detailed research findings have demonstrated the successful application of this approach. In a study aimed at improving the profile of a tumor-targeted DON prodrug, a series of new compounds were synthesized with various ester and amide promoieties. johnshopkins.eduacs.orgnih.gov Among these, a tert-butyl ester-containing prodrug, P11 (tert-butyl-(S)-6-diazo-2-((S)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate), exhibited excellent metabolic stability in both plasma and intestinal homogenate. johnshopkins.eduacs.org This enhanced stability contributed to high tumor exposures of the active drug, DON, while maintaining a desirable tumor-targeting profile. johnshopkins.eduacs.org
The metabolic stability of these prodrugs is typically assessed in vitro using liver microsomes, S9 fractions, or plasma from various species, including humans. These assays measure the rate of disappearance of the parent compound over time, from which key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. These parameters are crucial for predicting the in vivo pharmacokinetic behavior of the prodrug.
Below are representative data tables illustrating the type of information gathered during such assessments.
| Compound | Promoietary | Half-life (t½, min) | % Remaining after 1 hr |
|---|---|---|---|
| Parent Drug Analog | Isopropyl Ester | 45 | 35% |
| P5 | tert-Butyl Ester | >240 | 95% |
| P11 | tert-Butyl Ester with dipeptide | >300 | 98% |
| Compound | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (mL/min/kg) |
|---|---|---|---|
| Parent Drug Analog | 1500 | 3500 | 25.4 |
| P11 | 4500 | 12000 | 8.3 |
Vi. Future Directions and Emerging Research Avenues for Butyl 5 Oxo L Prolinate
Development of Next-Generation Butyl 5-oxo-L-prolinate Analogues with Enhanced Specificity
A primary focus of future research is the rational design and synthesis of novel analogues of this compound. The goal is to improve target specificity and potency. By systematically modifying the butyl ester group and the pyrrolidone core, scientists aim to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. For instance, introducing different alkyl or aryl substituents could modulate lipophilicity, thereby influencing cell membrane permeability and target engagement.
Recent studies on related compounds, such as 6-diazo-5-oxo-L-norleucine (DON) prodrugs, have demonstrated that modifications to the ester group can significantly enhance metabolic stability and tumor delivery. acs.org For example, a tert-butyl ester variant exhibited increased lipophilicity, which is a key factor in drug design. acs.org This approach of creating a library of analogues with diverse chemical features will be instrumental in identifying next-generation compounds with superior therapeutic profiles.
Exploration of Novel Biological Targets and Therapeutic Areas for this compound Derivatives
While the initial interest in this compound may have been in a specific therapeutic area, emerging research is aimed at uncovering new biological targets and, consequently, new therapeutic applications. The structural similarity of the 5-oxoproline core to the amino acid proline suggests that its derivatives could interact with a wide range of biological molecules. researchgate.net
Future investigations will likely employ a variety of techniques, including chemical proteomics and genetic screens, to identify novel protein binding partners for this compound derivatives. This could reveal previously unknown signaling pathways and cellular processes modulated by these compounds, potentially opening up new avenues for treating a broader spectrum of diseases, from neurodegenerative disorders to metabolic conditions. The development of targeted drug discovery approaches will be crucial in identifying and validating these novel targets.
Advancements in Asymmetric Synthesis and Process Optimization for this compound Production
The efficient and stereoselective synthesis of this compound is critical for its further development and potential commercialization. Asymmetric organocatalysis, a field that has seen significant advancements, offers a promising avenue for the production of enantiomerically pure compounds. unibo.itnih.gov Proline and its derivatives have been shown to be effective catalysts in a variety of asymmetric transformations. researchgate.netresearchgate.net
Integration with High-Throughput Screening and Computational Chemistry for Expedited Discovery of this compound Lead Compounds
The integration of high-throughput screening (HTS) and computational chemistry is set to revolutionize the discovery and optimization of this compound-based drug candidates. frontiersin.orgnih.gov HTS allows for the rapid screening of large libraries of compounds to identify initial "hits" with desired biological activity. nih.govresearchgate.net
Computational approaches, such as molecular docking and molecular dynamics simulations, can then be used to predict how these compounds will interact with their biological targets at the molecular level. frontiersin.orgnih.gov This in silico analysis can help to prioritize the most promising candidates for further experimental testing and guide the design of new analogues with improved properties. science.gov The use of comprehensive chemical databases and advanced algorithms will be instrumental in building predictive models for the activity and potential toxicity of new this compound derivatives, thereby accelerating the journey from lead discovery to a potential therapeutic. frontiersin.orgzenodo.org
Q & A
Q. How is Butyl 5-oxo-L-prolinate synthesized and characterized in laboratory settings?
- Methodology : this compound is synthesized via esterification of 5-oxo-L-proline with butanol under acidic catalysis (e.g., sulfuric acid) or enzymatic methods. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C spectra) and high-performance liquid chromatography (HPLC) to assess purity. Mass spectrometry (MS) is used to verify molecular weight (e.g., C₉H₁₅NO₃, MW 201.22 g/mol). For reproducibility, protocols should detail reaction conditions (temperature, solvent, molar ratios) and purification steps (e.g., recrystallization or column chromatography) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodology : Key properties include solubility (polar vs. nonpolar solvents), melting point, and stability under varying pH/temperature. Density, viscosity, and refractive index can be measured using standardized techniques (e.g., Anton Paar DMA 4500 densitometer). Thermal expansion coefficients, derived from density-temperature relationships, inform storage and handling. For example, aqueous solutions of related prolinate esters show increased viscosity with concentration and decreased density with temperature . These properties guide solvent selection and formulation in biological assays .
Advanced Research Questions
Q. How can researchers design experiments to assess the biological activity of this compound?
- Methodology : Use in vitro models (e.g., cell cultures) to screen for antimicrobial, anti-inflammatory, or enzyme-inhibitory activity. Dose-response curves (0.1–100 µM) and controls (vehicle, positive/negative) are critical. For in vivo studies, consider pharmacokinetics (e.g., bioavailability via oral vs. intravenous administration) and metabolite profiling (LC-MS/MS). Structural analogs like methyl 5-oxo-L-prolinate have shown bioactivity in bacterial systems, suggesting similar frameworks for hypothesis testing .
Q. How should researchers address contradictory data in biological assays involving this compound?
- Methodology : Conduct a meta-analysis of existing studies to identify variables (e.g., assay type, solvent compatibility). Replicate experiments under standardized conditions (ISO guidelines) and validate findings using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays). Statistical tools (ANOVA, Tukey’s HSD) can quantify variability. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound purity .
Q. What analytical methods are optimal for quantifying this compound in complex matrices?
- Methodology : Reverse-phase HPLC with UV detection (210–220 nm) is commonly used. For enhanced sensitivity, employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). Sample preparation may involve solid-phase extraction (SPE) to isolate the compound from biological fluids or environmental samples. Calibration curves (0.1–100 ng/mL) and internal standards (e.g., deuterated analogs) ensure accuracy .
Q. How can researchers formulate hypotheses about the role of this compound in drug delivery systems?
- Methodology : Apply the PICO framework:
- Population : Target tissue/organ (e.g., skin for topical delivery).
- Intervention : this compound as a permeation enhancer or stabilizer.
- Comparison : Existing esters (e.g., menthyl PCA in humectants).
- Outcome : Improved drug solubility or sustained release.
Preclinical studies should evaluate cytotoxicity (MTT assay) and compatibility with formulation excipients (e.g., liposomes) .
Methodological Frameworks
- Data Interpretation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
- Literature Review : Leverage Boolean search strategies (e.g., "this compound" AND "synthesis" OR "bioactivity") in databases like PubMed and SciFinder, excluding non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
